molecular formula C9H8N2O2 B12826090 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B12826090
M. Wt: 176.17 g/mol
InChI Key: NUTKWXBPWVPEJA-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the Cu-catalyzed synthesis, which employs ethyl tertiary amines as carbon sources. The reaction conditions often include the use of CuI as a catalyst, CH3CN as a solvent, and TMEDA and DIPEA as additives. The reaction is carried out at 100°C under an oxygen atmosphere for 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions similar to those used in laboratory settings. This ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using metal-free oxidation strategies.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Metal-free oxidation strategies.

    Reduction: Common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in bacterial metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to its methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

8-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-4-11-7(6-12)5-10-9(8)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTKWXBPWVPEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CN2C1=NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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